

# Physical and chemical properties of 4-Chloro-2,3,5-trimethoxyaniline

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## Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

Cat. No.: B3291224

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## An In-depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline

Note to the reader: The requested topic was "4-Chloro-2,3,5-trimethoxyaniline". Extensive research has revealed a scarcity of information on this specific isomer. However, "4-Chloro-2,5-dimethoxyaniline" is a well-documented and commercially significant compound with applications in industrial and research settings. This guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxyaniline, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

## Introduction

4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules.<sup>[1]</sup> Its structure, featuring a chlorinated benzene ring with two methoxy groups and an amine substituent, makes it a versatile building block, particularly in the production of azo dyes and pigments.<sup>[1][2]</sup> While its primary application lies in the dye industry, its potential in pharmaceutical synthesis and biological research is an area of growing interest.<sup>[1][3]</sup> This guide details the physical and chemical properties, synthesis protocols, and analytical characterization of 4-Chloro-2,5-dimethoxyaniline.

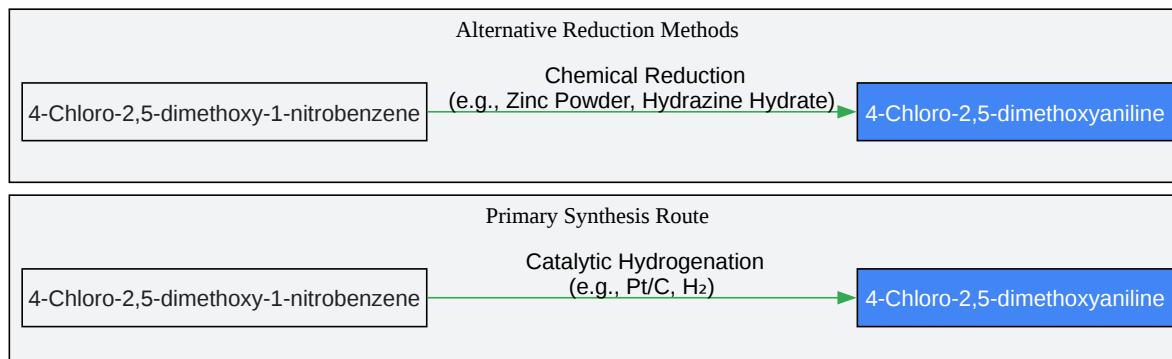
## Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Chloro-2,5-dimethoxyaniline are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	$C_8H_{10}ClNO_2$	<a href="#">[4]</a>
Molecular Weight	187.62 g/mol	<a href="#">[4]</a>
CAS Number	6358-64-1	<a href="#">[4]</a>
Appearance	White to gray to red powder/crystal	<a href="#">[5]</a>
Melting Point	118-120 °C	<a href="#">[5]</a>
Boiling Point	$310.2 \pm 37.0$ °C (Predicted)	<a href="#">[5]</a>
Solubility	Slightly soluble in Chloroform and DMSO	<a href="#">[5]</a>
LogP	1.93 at 23°C and pH 5-6	<a href="#">[5]</a>
pKa	$3.48 \pm 0.10$ (Predicted)	<a href="#">[5]</a>

## Synthesis of 4-Chloro-2,5-dimethoxyaniline

The most common and industrially significant method for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene.[\[1\]](#)[\[6\]](#) Alternative methods using different reducing agents have also been explored.



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**Caption:** Synthesis pathways for 4-Chloro-2,5-dimethoxyaniline.

## Experimental Protocol: Catalytic Hydrogenation of 4-chloro-2,5-dimethoxy-1-nitrobenzene

This protocol is based on a patented industrial process and provides a high yield and purity of the final product.[\[6\]](#)

Materials:

- 4-chloro-2,5-dimethoxy-1-nitrobenzene
- Aromatic solvent (e.g., xylene)[\[6\]](#)
- Modified platinum-on-carbon catalyst (e.g., 5% Pt/C, sulfited)[\[6\]](#)
- A compound providing a pH of 8-10 in aqueous solution (e.g., disodium hydrogenphosphate)[\[6\]](#)
- An aliphatic or cyclic amine (e.g., morpholine)[\[6\]](#)

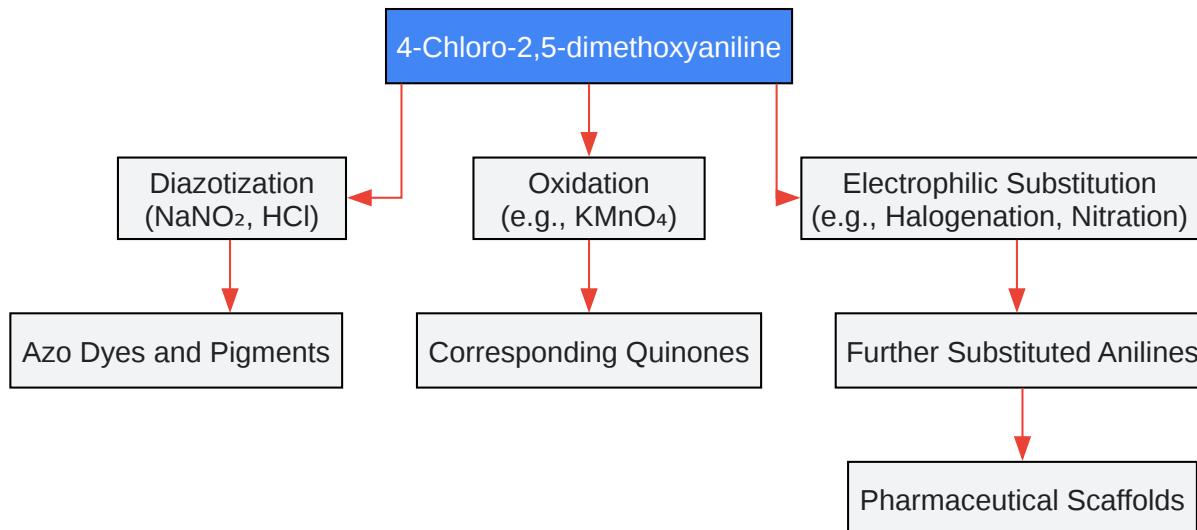
- Hydrogen gas
- Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities
- Filtration apparatus

**Procedure:**

- Charge a stainless steel autoclave with 4-chloro-2,5-dimethoxytoluene, xylene, the platinum-on-carbon catalyst, morpholine, and an aqueous solution of disodium hydrogenphosphate.[\[6\]](#)
- Seal the autoclave and purge with nitrogen, followed by hydrogen.
- Heat the mixture to a temperature between 80°C and 110°C while stirring.[\[6\]](#)
- Pressurize the autoclave with hydrogen gas to a pressure of 5 to 50 atmospheres.[\[6\]](#)
- Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reduction.
- Cool the autoclave to approximately 95°C and carefully vent the excess hydrogen.
- Filter the hot reaction mixture under a nitrogen atmosphere to separate the catalyst.[\[7\]](#) The catalyst can be recycled for subsequent batches.
- The filtrate is then mixed with water, and the xylene is removed by steam distillation or under a vacuum.[\[7\]](#)
- The resulting aqueous slurry is cooled to 20-25°C to precipitate the product.[\[7\]](#)
- The solid 4-Chloro-2,5-dimethoxyaniline is collected by filtration, washed with water, and can be dried if necessary. The product is obtained as an almost colorless solid.[\[7\]](#)

## Chemical Reactivity and Applications

4-Chloro-2,5-dimethoxyaniline undergoes typical reactions of aromatic amines, making it a versatile intermediate.



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**Caption:** Key chemical reactions of 4-Chloro-2,5-dimethoxyaniline.

## Applications in Dye Synthesis

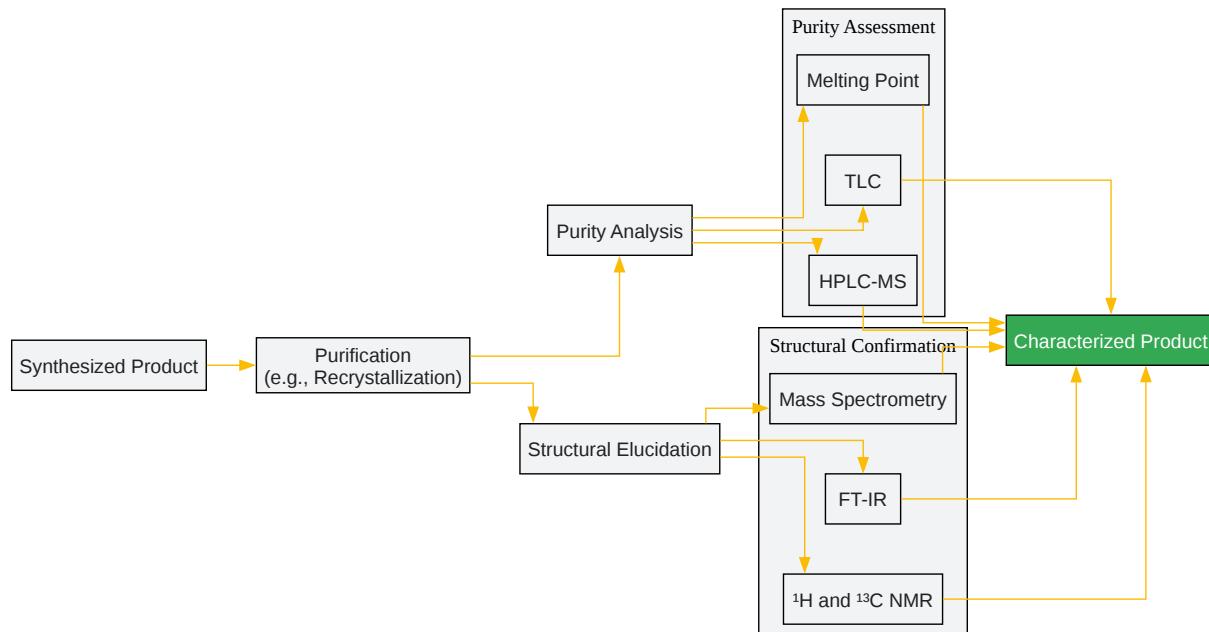
The primary industrial use of 4-Chloro-2,5-dimethoxyaniline is in the manufacturing of azo dyes.[1][2] The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

## Role in Pharmaceutical and Biological Research

While less common, derivatives of 4-Chloro-2,5-dimethoxyaniline have been investigated for their biological activities. It is used in the synthesis of fine chemicals that can serve as precursors for pharmaceuticals and agrochemicals.[3] Studies have also utilized this compound to investigate enzyme interactions and metabolic pathways, highlighting its potential in drug discovery and development as a scaffold for designing enzyme inhibitors or affinity probes.[1]

## Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of synthesized 4-Chloro-2,5-dimethoxyaniline. A typical workflow for characterization is outlined below.



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**Caption:** General experimental workflow for the characterization of 4-Chloro-2,5-dimethoxyaniline.

## Spectroscopic Data

### 5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Key signals include those for the methoxy groups (-OCH<sub>3</sub>), aromatic protons, and

the amine group (-NH<sub>2</sub>). The amine proton typically appears as a singlet around 5.0 ppm in DMSO-d<sub>6</sub>.[1]

- <sup>13</sup>C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

5.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is used to identify the functional groups present. Characteristic peaks for 4-Chloro-2,5-dimethoxyaniline include N-H stretching vibrations of the primary amine group at approximately 3350 cm<sup>-1</sup> and C-O-C stretching vibrations of the methoxy groups around 1250 cm<sup>-1</sup>.[1]

5.1.3. Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 4-Chloro-2,5-dimethoxyaniline, the molecular ion peak [M]<sup>+</sup> would be expected at m/z 187, with another peak at m/z 189 due to the <sup>37</sup>Cl isotope.[4] The protonated molecule [M+H]<sup>+</sup> is observed at m/z 188.0473 in high-resolution mass spectrometry.[4]

## Safety and Handling

4-Chloro-2,5-dimethoxyaniline is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.

## Conclusion

4-Chloro-2,5-dimethoxyaniline is a compound of significant industrial importance, primarily as an intermediate for dyes. Its well-defined synthesis and reactivity also make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile chemical.

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